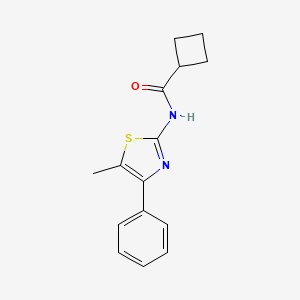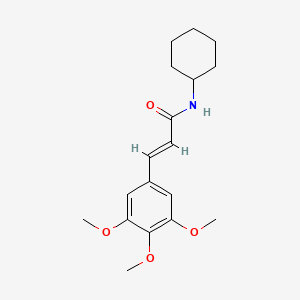
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-2982, is a small molecule drug compound that has been developed as a potential treatment for type 2 diabetes. This compound belongs to the class of drugs known as G protein-coupled receptor (GPCR) agonists and has been shown to activate the GPR119 receptor in the pancreas, which in turn stimulates the release of insulin.
Mechanism of Action
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates the GPR119 receptor, which is expressed in several tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor leads to the release of several hormones including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase GLP-1 secretion, which has been associated with improved glucose homeostasis and weight loss.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is its specificity for the GPR119 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with type 2 diabetes.
2. Investigation of the potential for this compound to be used in combination with other drugs for the treatment of type 2 diabetes.
3. Studies to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity.
4. Development of new analogues of this compound with improved pharmacokinetic properties.
5. Investigation of the potential for this compound to be used in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, this compound is a promising drug compound with potential applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-bromo-5-methylthiazole with 4-phenyl-1,3-cyclobutanedione to form an intermediate, which is then reacted with an amine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose tolerance and insulin sensitivity. In addition, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), which is an important hormone involved in glucose homeostasis.
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLCNODKGCJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5725380.png)
![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)

![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)



![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)